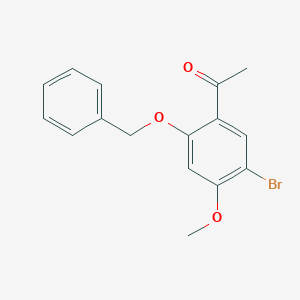
2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is an organic compound with a complex structure that includes a bromophenyl group, a tetrahydroquinoline core, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves multi-step organic reactions One common method involves the initial formation of the tetrahydroquinoline core through a cyclization reactionThe final step involves the addition of the carboxylic acid group through a carboxylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions .
Scientific Research Applications
2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The tetrahydroquinoline core can also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
- 2-(3-Fluorophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
- 2-(3-Methylphenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Uniqueness
The presence of the bromophenyl group in 2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it distinct from other similar compounds with different substituents .
Properties
Molecular Formula |
C18H18BrNO2 |
|---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
2-(3-bromophenyl)-4,4-dimethyl-2,3-dihydro-1H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C18H18BrNO2/c1-18(2)10-15(11-5-3-6-12(19)9-11)20-16-13(17(21)22)7-4-8-14(16)18/h3-9,15,20H,10H2,1-2H3,(H,21,22) |
InChI Key |
XMUOYYZFGJFCHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(NC2=C(C=CC=C21)C(=O)O)C3=CC(=CC=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


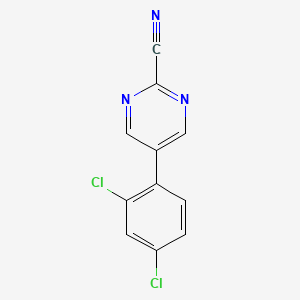
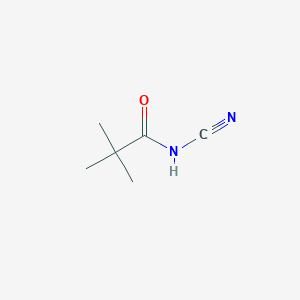
![[1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile](/img/structure/B15244493.png)
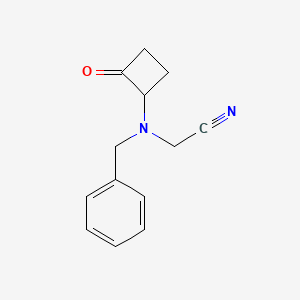
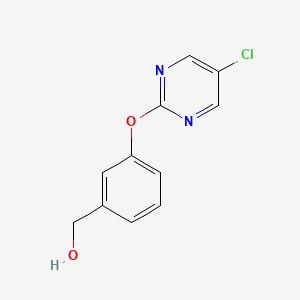

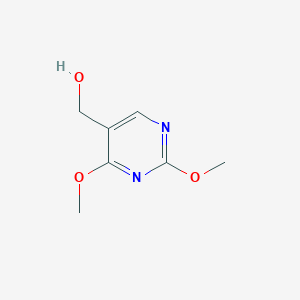
![3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione](/img/structure/B15244528.png)
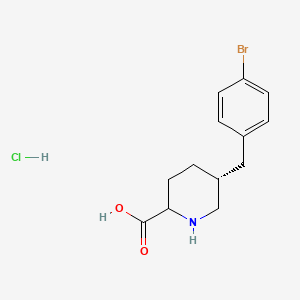
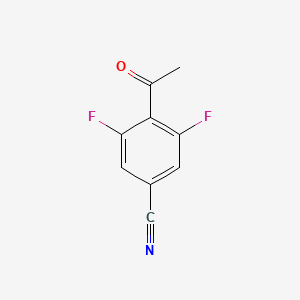


![[1,2,4]Triazino[2,3-a]benzimidazole](/img/structure/B15244570.png)
